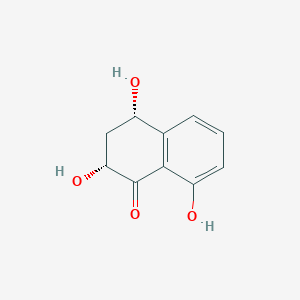

2,4,8-Trihydroxy-1-tetralone, cis-(-)-

Description

Contextualization within Natural Product Chemistry and Polyketide Biosynthesis

Cis-(-)-2,4,8-Trihydroxy-1-tetralone is a natural product that has been isolated from fungal species, including Talaromyces diversus and Aspergillus diversus. smolecule.com Its core structure, a tetralone, consists of a bicyclic framework where a benzene (B151609) ring is fused to a cyclohexanone (B45756) ring. smolecule.com The tetralone motif is a common feature in a wide range of natural products known for their diverse biological activities. semanticscholar.org

The biosynthesis of the tetralone scaffold is often linked to the polyketide pathway. semanticscholar.org Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, plants, and some marine organisms. nih.gov They are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govnih.gov The biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that resembles fatty acid synthesis. nih.gov The immense structural diversity of polyketides arises from several factors, including the choice of starter and extender units, the degree of reduction of β-keto intermediates, and subsequent cyclization and modification reactions. nih.gov The tetralone core of cis-(-)-2,4,8-Trihydroxy-1-tetralone is characteristic of aromatic polyketides, which are typically formed through specific intramolecular cyclization and aromatization reactions catalyzed by type II PKSs. nih.gov This biosynthetic origin places the compound within a well-studied class of natural products, many of which have found applications as antibiotics, anticancer agents, and other therapeutics. semanticscholar.orgresearchgate.net

Significance of Stereochemical Configuration in Biological Systems

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. ontosight.aiontosight.ai For cis-(-)-2,4,8-Trihydroxy-1-tetralone, the designation "cis-(-)-" specifies both the relative and absolute configuration of the stereocenters within the molecule. The "cis" descriptor indicates that the substituents at the chiral centers (positions 2 and 4) are on the same side of the ring, while the "(-)" sign refers to its levorotatory optical activity. The IUPAC name for this specific enantiomer is (2R,4S)-2,4,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one. ontosight.ai

This specific stereochemical configuration is crucial because biological systems, such as enzymes and receptors, are themselves chiral. ontosight.aiontosight.ai The interaction between a small molecule and its biological target is highly dependent on a precise geometric fit, akin to a key fitting into a lock. The spatial arrangement of the hydroxyl groups in cis-(-)-2,4,8-Trihydroxy-1-tetralone dictates its ability to form hydrogen bonds and engage in other non-covalent interactions with a target protein. ontosight.ai A different stereoisomer, such as the cis-(+)- enantiomer or a trans diastereomer, would present its functional groups in a different spatial orientation, potentially leading to a significant reduction or complete loss of biological activity, or even an entirely different type of activity. ontosight.ai For instance, in the related compound 4,8-dihydroxy-1-tetralone, the two enantiomers, (R)-(-)-regiolone and (S)-(+)-isosclerone, are known to exist naturally and their distinct stereochemistry is key to their identity and function. nih.gov

Current Research Landscape and Future Directions for Polyhydroxylated Tetralones

The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a building block for a variety of synthetic compounds with therapeutic potential. researchgate.net Research on tetralone derivatives has uncovered a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. smolecule.comsemanticscholar.orgontosight.aiontosight.ai While specific research on cis-(-)-2,4,8-Trihydroxy-1-tetralone is limited, the broader class of polyhydroxylated tetralones is an active area of investigation.

Current research often involves the synthesis of tetralone analogues to explore structure-activity relationships and develop new therapeutic agents. researchgate.netpsu.edu For example, tetralone derivatives have been investigated as precursors for antidepressants and as inhibitors of enzymes involved in various disease pathways. researchgate.netontosight.ai The natural product Actinoranone, which contains a tetralone functionality, has demonstrated significant in vitro cytotoxicity against human colon cancer cells. semanticscholar.org Furthermore, the chemical reactivity of the tetralone core allows for its use as a versatile starting material for creating more complex molecules. researchgate.netnih.gov

Future research directions for cis-(-)-2,4,8-Trihydroxy-1-tetralone and related compounds are likely to focus on several key areas:

Total Synthesis: Developing efficient and stereoselective total syntheses will provide access to larger quantities of the natural product and its analogues for comprehensive biological evaluation. semanticscholar.org

Biological Target Identification: Elucidating the specific molecular targets and mechanisms of action for biologically active tetralones is crucial for understanding their therapeutic potential.

Biosynthetic Engineering: Leveraging the modular nature of polyketide synthases offers the possibility of engineering microbial hosts to produce novel, "unnatural" tetralone derivatives with potentially enhanced or new biological activities. nih.gov

Asymmetric Synthesis: The use of tetralone derivatives in microbial reduction processes to create other optically active molecules is a promising application in the field of asymmetric synthesis. smolecule.com

The continued exploration of polyhydroxylated tetralones, informed by the unique properties of natural products like cis-(-)-2,4,8-Trihydroxy-1-tetralone, holds significant promise for the development of new chemical probes and therapeutic leads.

Data Tables

Table 1: Chemical Properties of cis-(-)-2,4,8-Trihydroxy-1-tetralone

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | smolecule.comnih.govncats.io |

| Molecular Weight | 194.184 g/mol | smolecule.comncats.io |

| IUPAC Name | (2R,4S)-2,4,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one | ontosight.ai |

| Synonyms | 2,4,8-Trihydroxy-1-tetralone (B1221871), cis-(-)- | smolecule.com |

| Class | Tetralones | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

110901-28-5 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(2R,4S)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m0/s1 |

InChI Key |

FHAMKLIXDLEUPK-JGVFFNPUSA-N |

SMILES |

C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |

Isomeric SMILES |

C1[C@@H](C2=C(C(=CC=C2)O)C(=O)[C@@H]1O)O |

Canonical SMILES |

C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |

Other CAS No. |

110901-28-5 137623-31-5 |

Synonyms |

2,4,8-THTO 2,4,8-trihydroxy-1-tetralone 2,4,8-trihydroxy-1-tetralone, trans-(+-)-isome |

Origin of Product |

United States |

Isolation, Characterization, and Natural Occurrence of Cis 2,4,8 Trihydroxy 1 Tetralone

Microbial and Fungal Sources

This tetralone derivative has been identified in a range of fungi, from common filamentous species to specialized endophytic and phytopathogenic varieties. Its presence underscores the complex secondary metabolism of these organisms.

Early investigations into the metabolites of filamentous fungi led to the identification of 2,4,8-trihydroxy-1-tetralone (B1221871). While specific details on the isolation from Talaromyces diversus and Aspergillus diversus are part of a broader body of research on fungal metabolites, the occurrence of this compound in such species highlights their capacity to produce a diverse array of secondary metabolites. The isolation from these fungi has been instrumental in providing material for further biological and chemical studies.

Endophytic fungi, which reside within the tissues of living plants without causing apparent harm, are a rich source of novel natural products. The compound (4S)-4,8-dihydroxy-1-tetralone, a related structure, has been isolated from Pestalotiopsis sp., an endophytic fungus found in Bauhinia guianensis. scielo.br This discovery is significant as it was the first report of this compound in the Pestalotiopsis genus. scielo.br The study of metabolites from endophytic fungi like Alternaria sp. and Pestalotiopsis sp. continues to be a promising area for the discovery of new and biologically active compounds.

Several phytopathogenic fungi, which cause diseases in plants, are known to produce 2,4,8-trihydroxy-1-tetralone and its derivatives. These compounds can act as phytotoxins, contributing to the virulence of the fungus. For instance, a related compound, 4,8-dihydroxy-1-tetralone (4,8-DHT), was isolated from the exocarp of Carya cathayensis and demonstrated significant phytotoxicity against various plant species, including lettuce, radish, cucumber, onion, and wheat. nih.gov This phytotoxic activity suggests a role for these tetralones in the chemical arsenal (B13267) of plant pathogens, aiding in the infection process and disease development.

Methodologies for Advanced Isolation and Chromatographic Purification

The isolation and purification of cis-(-)-2,4,8-Trihydroxy-1-tetralone from complex fungal extracts require a combination of advanced chromatographic techniques. A typical workflow involves the following steps:

Extraction: The fungal biomass or culture filtrate is first extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol, to obtain a crude extract containing a mixture of metabolites.

Fractionation: The crude extract is then subjected to preliminary fractionation using techniques like liquid-liquid partitioning or column chromatography over a stationary phase like silica (B1680970) gel. This step separates the compounds based on their polarity.

Chromatographic Purification: The fractions containing the target compound are further purified using more advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18), is a powerful tool for isolating pure compounds. The selection of the mobile phase (a mixture of solvents like methanol, acetonitrile, and water) is optimized to achieve the best separation.

Bioassay-Guided Fractionation: In some cases, such as the isolation of phytotoxic compounds, a bioassay-guided fractionation approach is employed. nih.gov This involves testing the biological activity of each fraction at each stage of purification to guide the isolation of the active compound.

The isolation of (4S)-4,8-dihydroxy-1-tetralone from Pestalotiopsis sp. involved chromatographic procedures to separate it from other constituents. scielo.br Similarly, 4,8-dihydroxy-1-tetralone was isolated from Carya cathayensis using X-5 macroporous resin chromatography. nih.gov

Spectroscopic Elucidation of cis-(-)-2,4,8-Trihydroxy-1-tetralone and Related Structures

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the carbon skeleton and the placement of protons and substituents. The chemical shifts, coupling constants, and correlation signals provide a detailed map of the molecule's structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition (molecular formula). mycocentral.eu Fragmentation patterns observed in MS/MS experiments can offer additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of 2,4,8-trihydroxy-1-tetralone.

Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of chiral molecules like cis-(-)-2,4,8-Trihydroxy-1-tetralone, CD spectroscopy is often employed. The way the molecule interacts with circularly polarized light can reveal the spatial arrangement of its atoms.

The structure of (4S)-4,8-dihydroxy-1-tetralone isolated from Pestalotiopsis sp. was confirmed using 1D and 2D NMR and MS spectral methods. scielo.br Similarly, the identification of 4,8-dihydroxy-1-tetralone from Carya cathayensis was achieved through gas chromatography-mass spectrometry and nuclear magnetic resonance. nih.gov

Table 1: General Physicochemical Properties of 2,4,8-Trihydroxy-1-tetralone

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | mycocentral.eu |

| Molecular Weight | 194.18 g/mol | mycocentral.eu |

| Monoisotopic Mass | 194.0579088 u | mycocentral.eu |

Table 2: Spectroscopic Data for Related Tetralone Structures

| Technique | Key Observations for Tetralone Skeletons |

| ¹H NMR | Signals corresponding to aromatic protons, protons on the hydroxyl-bearing carbons, and protons on the aliphatic portion of the tetralone ring are typically observed. Chemical shifts and coupling constants help determine the substitution pattern and relative stereochemistry. |

| ¹³C NMR | Resonances for the carbonyl carbon (C=O), aromatic carbons, and carbons bearing hydroxyl groups are characteristic. The number of signals confirms the number of unique carbon atoms. |

| IR | Characteristic absorption bands for hydroxyl (O-H) stretching and carbonyl (C=O) stretching are present, confirming these functional groups. |

| MS | The molecular ion peak confirms the molecular weight. Fragmentation patterns can provide clues about the structure, such as the loss of water from the hydroxyl groups. |

Enzymatic and Biosynthetic Pathways Leading to 2,4,8 Trihydroxy 1 Tetralone, Cis

Mechanistic Studies of Polyketide Biosynthesis in Fungal Systems

The formation of 2,4,8-Trihydroxy-1-tetralone (B1221871) is a result of polyketide biosynthesis, a common secondary metabolic pathway in fungi. This process begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to create a polyketide chain that is then cyclized and aromatized to form the core naphthalene (B1677914) structure.

The stereochemistry of fungal melanin (B1238610) intermediates is carefully controlled by specific enzymes. NADPH-dependent 1,3,6,8-tetrahydroxynaphthalene reductase (T4HNR) is a critical enzyme that catalyzes two separate reduction steps in the DHN melanin pathway. researchgate.netnih.govsemanticscholar.org It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

The primary role of T4HNR is the NADPH-dependent reduction of 1,3,6,8-tetrahydroxynaphthalene (T4HN) to produce (+)-scytalone. researchgate.netnih.gov This reaction is highly stereoselective. Subsequently, another reductase, 1,3,8-trihydroxynaphthalene reductase (T3HNR), reduces 1,3,8-trihydroxynaphthalene (T3HN) to (-)-vermelone. researchgate.netnih.gov In the fungus Magnaporthe grisea, it has been shown that two distinct reductases exist with different substrate preferences: T4HNR prefers T4HN, while T3HNR preferentially reduces T3HN. semanticscholar.org This enzymatic specificity is crucial for the efficient progression of the biosynthetic pathway. The formation of cis-(-)-2,4,8-Trihydroxy-1-tetralone arises from the asymmetric reduction of hydroxynaphthoquinone precursors, a reaction also catalyzed by these reductase enzymes, ensuring a high degree of stereocontrol.

Table 1: Key Reductases in the DHN Melanin Pathway

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Tetrahydroxynaphthalene Reductase | T4HNR | Catalyzes the reduction of T4HN and T3HN. | 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | (+)-Scytalone |

The DHN melanin pathway is a conserved biosynthetic route in many ascomycete fungi, responsible for the production of dark pigments that protect the fungi from environmental stressors like UV radiation. mdpi.comfrontiersin.org The pathway initiates with a polyketide synthase (PKS) which synthesizes 1,3,6,8-tetrahydroxynaphthalene (T4HN) from acetate (B1210297) and malonate precursors. oup.comapsnet.org

The pathway proceeds as follows:

T4HN Formation: A PKS enzyme produces the initial polyketide, which is cyclized to form T4HN. oup.com

First Reduction: T4HNR reduces T4HN to scytalone (B1230633). oup.comapsnet.org

First Dehydration: Scytalone is dehydrated by a scytalone dehydratase (SCD) to yield 1,3,8-trihydroxynaphthalene (T3HN). apsnet.orgresearchgate.net

Second Reduction: A reductase, often T3HNR, reduces T3HN to vermelone. oup.comapsnet.org

Second Dehydration: Vermelone is dehydrated to 1,8-dihydroxynaphthalene (DHN). oup.com

Polymerization: DHN monomers are polymerized by enzymes like laccases or oxidases to form the final melanin polymer. apsnet.orgresearchgate.net

Cis-(-)-2,4,8-Trihydroxy-1-tetralone is considered an intermediate or shunt product of this central metabolic pathway.

Identification of Biosynthetic Precursors and Intermediates

The elucidation of the DHN pathway has identified several key precursors and intermediates leading to melanin and related tetralones.

Research has demonstrated that the asymmetric reduction of hydroxynaphthoquinones is a pivotal step in forming trihydroxy-1-tetralone compounds. nih.gov Fungal tetrahydroxynaphthalene reductase can efficiently reduce 2-hydroxynaphthoquinones to yield cis-3,4-dihydroxy-1-tetralone derivatives with very high diastereomeric and enantiomeric excess. nih.gov This enzymatic reduction is a key branching point from the main melanin pathway, leading to the formation of specific tetralone structures like cis-(-)-2,4,8-Trihydroxy-1-tetralone.

A significant finding in the biosynthesis of these compounds is the role of hydroquinone tautomers. nih.gov It has been proposed that the NADPH-dependent enzymatic reduction of 2-hydroxynaphthoquinones does not proceed directly through a hydroquinone intermediate. Instead, it forms a stable 1,4-diketo tautomer of the hydronaphthoquinone. nih.govresearchgate.net This diketo tautomer then serves as the actual substrate for further reduction by fungal reductases like T4HNR. nih.gov This mechanism, involving dearomatization to a stable diketo intermediate, explains the high stereoselectivity observed in the formation of the final cis-dihydroxy-1-tetralone product. nih.govresearchgate.net

Genetic and Molecular Regulation of Biosynthetic Enzymes

The production of DHN melanin and its intermediates is a tightly regulated process, controlled at the genetic level by specific transcription factors and gene clustering. In many fungi, the genes encoding the enzymes for the DHN pathway—including the PKS, reductases, and dehydratases—are located together in a biosynthetic gene cluster. frontiersin.orgasm.org

This clustering facilitates the coordinated expression of all necessary enzymes. The regulation of these clusters often involves pathway-specific transcription factors. For example, the transcription factor Cmr1 (or its homologs) is known to regulate melanin biosynthesis genes in several fungal species, including Colletotrichum and Alternaria species. frontiersin.orgapsnet.org In some fungi, such as Botrytis cinerea, the biosynthesis is further controlled by using two different, developmentally regulated PKS genes—one for melanogenesis in sclerotia and another for conidia. nih.gov This complex regulatory network ensures that melanin and related compounds are produced at the appropriate developmental stages and in response to environmental cues.

Table 2: Regulatory Factors in DHN Melanin Biosynthesis

| Regulatory Factor | Type | Fungus (Example) | Role |

|---|---|---|---|

| Gene Clustering | Genetic Organization | Aspergillus fumigatus, Alternaria alternata | Co-localization of biosynthetic genes for coordinated regulation. frontiersin.orgasm.org |

| Cmr1 | Transcription Factor | Colletotrichum orbiculare, Pestalotiopsis fici | Activates the expression of DHN melanin biosynthetic genes. apsnet.orgresearchgate.net |

Synthetic Chemistry and Stereoselective Approaches for 2,4,8 Trihydroxy 1 Tetralone and Its Analogues

De Novo Synthetic Strategies for Tetralone Scaffolds

De novo synthesis refers to the construction of complex molecules from simpler, readily available starting materials. For tetralone scaffolds, this typically involves building the bicyclic ring system through a sequence of carefully planned reactions.

Multi-Step Organic Synthesis: Condensation, Cyclization, and Hydroxylation Reactions

The construction of the tetralone framework often relies on a multi-step sequence where the product of one reaction becomes the starting material for the next, progressively building molecular complexity. udel.edu A common approach involves an initial condensation reaction to form a key intermediate, followed by an intramolecular cyclization to create the bicyclic system, and subsequent functional group manipulations like hydroxylation to install the desired hydroxyl groups.

Key reactions in these multi-step syntheses include:

Condensation Reactions: These reactions, such as the Stobbe or Claisen condensations, are used to form carbon-carbon bonds, linking precursor molecules. For instance, the condensation of a benzaldehyde (B42025) derivative with an ester like ethyl succinate (B1194679) can yield an acid that serves as a precursor for the tetralone ring. researchgate.net

Cyclization Reactions: Friedel-Crafts acylation is a powerful method for forming the second ring of the tetralone scaffold. orgsyn.org This intramolecular reaction typically involves treating a substituted phenylbutyric acid with a strong acid or Lewis acid catalyst (like polyphosphoric acid), which promotes the cyclization of the acyl group onto the aromatic ring to form the ketone of the tetralone. orgsyn.orgresearchgate.net

Hydroxylation Reactions: The introduction of hydroxyl groups at specific positions is a critical step. This can be achieved through various methods, including the oxidation of enolates. For example, the oxidation of 2-substituted-1-tetralone enolates can produce 2-hydroxy-2-substituted-1-tetralones. researchgate.net

A representative, though generalized, multi-step pathway is summarized below:

| Step | Reaction Type | Description |

| 1 | Condensation | A substituted benzaldehyde is condensed with a succinic ester derivative to form a phenyl-substituted acid. researchgate.net |

| 2 | Reduction/Hydrogenation | The product from step 1 is hydrogenated to saturate a double bond, yielding a substituted phenylbutyric acid. researchgate.netresearchgate.net |

| 3 | Cyclization (Friedel-Crafts) | The acid is treated with a strong acid catalyst to induce intramolecular acylation, forming the tetralone ring system. orgsyn.orgresearchgate.net |

| 4 | Hydroxylation/Oxidation | Hydroxyl groups are introduced onto the tetralone scaffold at the desired positions using specific oxidizing agents. researchgate.net |

Utilization of Naphthalene (B1677914) Derivatives as Starting Materials

An alternative and often more direct approach to tetralone scaffolds involves the chemical modification of naphthalene derivatives. This strategy leverages the pre-existing bicyclic core of naphthalene, reducing the number of steps required to build the foundational structure.

Common starting materials include 1-naphthol (B170400) and its dihydroxy analogues like 1,5-dihydroxynaphthalene. mdpi.comgoogle.com The key transformation in this approach is the selective hydrogenation of one of the aromatic rings of the naphthalene system.

A typical sequence using this strategy is as follows:

Selective Hydrogenation: Naphthalene-1,5-diol can be subjected to perhydrogenation using a catalyst like Raney nickel under high pressure and temperature. mdpi.com This reaction reduces one of the aromatic rings to yield a decalindiol.

Oxidation: The resulting decalindiol, which is a mixture of stereoisomers, is then oxidized to the corresponding dione. Reagents such as tetra-n-propylammonium perruthenate (TPAP) have been found to be effective for this transformation, producing decalin-1,5-dione. mdpi.com Further steps can then be employed to yield the final target tetralone.

Another example involves the direct hydrogenation of 1-naphthol using a Raney nickel catalyst at high temperature (170-250 °C) and pressure (3.0-5.0 MPa) to obtain a mixture containing 1-tetralone. google.com These methods provide a more convergent route to the tetralone core, which can then be further functionalized.

Asymmetric Synthesis and Chiral Induction Methods

For biologically active molecules like cis-(-)-2,4,8-Trihydroxy-1-tetralone, controlling the stereochemistry is paramount. Asymmetric synthesis and chiral induction methods are employed to produce a specific enantiomer or diastereomer selectively.

Chemoenzymatic Transformations for Enantioselective Production

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high stereoselectivity of enzymes. The enantioselective synthesis of cis-(-)-2,4,8-Trihydroxy-1-tetralone has been achieved using an NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) from the fungus Magnaporthe grisea. This enzymatic system reduces a hydroxynaphthoquinone precursor, such as lawsone (2-hydroxy-1,4-naphthoquinone), to yield the desired cis-(-) enantiomer with excellent stereochemical control. To sustain the reaction, a cofactor regeneration system, like a glucose/glucose dehydrogenase (GDH) system, is used to continuously supply the necessary NADPH.

Microbial Reduction Techniques for Accessing Optically Active Tetralones

Microbial reduction is a powerful technique for producing optically active compounds. Whole-cell biotransformations leverage the enzymatic machinery of microorganisms to perform stereoselective reductions of prochiral ketones. In the context of tetralones, various microorganisms can be screened for their ability to reduce a tetralone precursor to a specific chiral alcohol. These optically active tetralins and their derivatives are crucial building blocks in asymmetric synthesis. This approach is often favored for its operational simplicity and environmentally benign reaction conditions.

Biocatalytic Approaches (e.g., Fatty Acid Photodecarboxylase for Chiral Alpha-Substituted Tetralones)

Recent advances in biocatalysis have uncovered novel enzymatic activities that can be repurposed for synthetic chemistry. One such example is the use of fatty acid photodecarboxylase from Chlorella variabilis (CvFAP). nih.gov While its natural function is to decarboxylate fatty acids using blue light, this photoenzyme exhibits catalytic promiscuity. nih.govmanchester.ac.uk Researchers have exploited this by developing a non-natural reductive dehalogenation reaction catalyzed by CvFAP. nih.gov This process enables the stereoselective synthesis of various chiral α-substituted tetralones with high yields (up to 99%) and excellent enantiomeric ratios (up to 99:1). nih.gov The mechanism is distinct from its natural process and involves an electron transfer/proton transfer process, expanding the synthetic utility of this versatile photoenzyme in asymmetric synthesis. nih.gov

| Method | Key Feature | Example Application | Reference |

| Chemoenzymatic Transformation | Use of isolated enzymes for high stereoselectivity. | Reduction of hydroxynaphthoquinones using T4HNR to produce cis-(-)-2,4,8-Trihydroxy-1-tetralone. | |

| Microbial Reduction | Use of whole microorganisms as catalysts. | Enantioselective production of optically active tetralins from tetralone precursors. | |

| Novel Biocatalysis | Repurposing enzymes for non-natural reactions. | Stereoselective synthesis of chiral α-substituted tetralones using Fatty Acid Photodecarboxylase (CvFAP). | nih.gov |

Diastereoselective Control in Polyhydroxylated Systems

The establishment of the cis-(-)-stereochemistry at the C2 and C4 positions of 2,4,8-trihydroxy-1-tetralone (B1221871) is a key synthetic hurdle. Both enzymatic and chemical approaches have been explored to achieve high diastereoselectivity in the formation of the diol moiety on the tetralone core.

Enzymatic Approaches:

A notable advancement in the stereocontrolled synthesis of cis-(-)-2,4,8-trihydroxy-1-tetralone involves a chemoenzymatic strategy. Research has demonstrated the highly diastereoselective and enantioselective reduction of a precursor, 2,4-dihydroxy-8-benzyloxy-1-naphthoquinone, using NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) from the fungus Magnaporthe grisea. researchgate.net This enzymatic reduction proceeds with excellent control, yielding the desired cis-diol configuration.

The enzyme likely directs the delivery of a hydride from NADPH to one face of the substrate, leading to the formation of the specific stereoisomer. This biocatalytic method is significant as it provides direct access to the optically active cis-(-)-enantiomer, which is of particular interest for biological studies.

Chemical Approaches:

Chemical methods for diastereoselective reduction of 1,4-dicarbonyl systems, analogous to the precursors of 2,4-dihydroxy-1-tetralones, often rely on chelation control. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. For instance, in the reduction of tetralin-1,4-dione, different reducing agents lead to opposite diastereomers.

| Reducing Agent | Major Diastereomer | Diastereomeric Ratio (cis:trans) |

| L-Selectride® | cis-diol | 84:16 |

| Red-Al® | trans-diol | 13:87 |

This data suggests that for a precursor to 2,4,8-trihydroxy-1-tetralone, a bulky reducing agent like L-Selectride® would likely favor the formation of the cis-diol through axial attack on the intermediate 4-hydroxy-1-tetralone, guided by steric hindrance. Conversely, a chelating agent like Red-Al® could coordinate with the existing hydroxyl group and deliver the hydride to the opposite face, resulting in the trans-product. Therefore, to achieve the desired cis-stereochemistry, non-chelating, sterically demanding reducing agents are generally preferred.

Regioselective Functionalization and Chemical Modifications

The presence of three distinct hydroxyl groups in 2,4,8-trihydroxy-1-tetralone—a phenolic hydroxyl at C8 and two secondary alcoholic hydroxyls at C2 and C4—necessitates regioselective methods for their differential functionalization. The ability to selectively protect or modify one hydroxyl group over the others is essential for the synthesis of analogues and for structure-activity relationship studies.

The inherent differences in the chemical nature of the hydroxyl groups provide a basis for regioselectivity:

C8-OH (Phenolic): This hydroxyl group is the most acidic due to its attachment to the aromatic ring. This increased acidity allows for its selective deprotonation under milder basic conditions compared to the alcoholic hydroxyls.

C4-OH (Benzylic alcohol): This hydroxyl group is at a benzylic position, which can influence its reactivity in certain reactions, such as oxidation or substitution.

C2-OH (Alcoholic): This is a standard secondary alcohol.

Selective Protection Strategies:

The selective protection of the phenolic C8-hydroxyl group is a common first step in the functionalization of polyhydroxylated tetralones. Due to its higher acidity, it can be selectively protected using silyl (B83357) ethers, such as triisopropylsilyl (TIPS) chloride, in the presence of a mild base like imidazole. This strategy has been successfully applied to structurally related resorcylic acid lactones, where the phenolic hydroxyl is selectively silylated over alcoholic hydroxyls.

For the selective protection of the alcoholic hydroxyls, enzymatic reactions can offer high regioselectivity. For example, lipases are known to selectively acylate primary or less hindered secondary alcohols in polyol systems. While specific examples for 2,4,8-trihydroxy-1-tetralone are not extensively documented, the principles of enzymatic catalysis suggest that it would be a viable strategy for differentiating between the C2 and C4 hydroxyls.

Chemical Modification:

Once a specific hydroxyl group is protected, the remaining free hydroxyls can be subjected to various chemical modifications. For instance, with the C8-OH protected as a silyl ether, the C2 and C4 hydroxyls could be:

Oxidized: Selective oxidation of one of the alcoholic hydroxyls could lead to the corresponding ketone.

Esterified or Etherified: Reaction with acyl chlorides, anhydrides, or alkyl halides would yield the corresponding esters or ethers.

Glycosylated: Coupling with activated sugar donors would lead to the formation of glycosides, which are often important for modulating the biological activity and pharmacokinetic properties of natural products.

The selective deprotection of the protecting groups would then yield the desired functionalized analogue. The choice of protecting group is critical, and they should be orthogonal, meaning that they can be removed under different conditions without affecting each other. For example, a silyl ether on the C8-OH can be removed with fluoride (B91410) ions, while an acyl group on C2-OH or C4-OH would be cleaved under basic or acidic conditions.

Advanced Structural Characterization and Computational Studies of 2,4,8 Trihydroxy 1 Tetralone

High-Resolution Spectroscopic Techniques for Definitive Structure and Stereochemistry

High-resolution spectroscopic methods are indispensable for confirming the fundamental structure of cis-(-)-2,4,8-trihydroxy-1-tetralone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecule's atomic framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to establish the connectivity of the carbon skeleton and the placement of substituents. While specific spectral data for the cis-(-)- enantiomer is not widely published, analysis of its isomers and related tetralones reveals key structural insights. researchgate.net For instance, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the benzene (B151609) ring, as well as signals for the protons in the saturated portion of the tetralone structure. rsc.org The relative stereochemistry of the hydroxyl groups at positions C2 and C4 (the cis configuration) is determined by analyzing the coupling constants (J-values) between the protons at these chiral centers. hebmu.edu.cn A cis relationship typically results in a specific range of coupling constants, distinguishing it from the trans isomer.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise elemental composition of the molecule. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS can confirm the molecular formula C₁₀H₁₀O₄, which is a fundamental step in the identification process. rsc.org This technique corroborates the structure suggested by NMR and other spectroscopic methods.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

While NMR can define the relative arrangement of atoms, chiroptical techniques are essential for determining the absolute configuration of a chiral molecule. hebmu.edu.cn Electronic Circular Dichroism (ECD) is a powerful method for this purpose. hebmu.edu.cn ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is a signature of its specific three-dimensional structure. hebmu.edu.cn

The absolute configuration of cis-(-)-2,4,8-trihydroxy-1-tetralone, identified as (2R,4S), is assigned by comparing its experimental ECD spectrum with that of a known standard or, more commonly, with a spectrum predicted by quantum chemical calculations. researchgate.net A positive Cotton effect (a peak in the ECD spectrum) at a specific wavelength for the n → π* transition can indicate a 2R configuration in related tetralone and flavanone (B1672756) structures. hebmu.edu.cn By matching the signs and relative intensities of the Cotton effects in the experimental spectrum to those of the calculated spectrum for a specific enantiomer (e.g., 2R,4S), the absolute configuration can be assigned with high confidence. hebmu.edu.cnamericanlaboratory.com This approach has been successfully used to establish the absolute stereochemistry of the natural cis- and trans-isomers of 2,4,8-trihydroxy-1-tetralone (B1221871) isolated from natural sources. researchgate.net

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of cis-(-)-2,4,8-trihydroxy-1-tetralone reveals the most stable spatial arrangement of its atoms and functional groups, which in turn dictates how it interacts with biological targets such as enzymes.

The cis stereochemistry at the C2 and C4 positions constrains the flexible six-membered ring into a preferred conformation. In this arrangement, the hydroxyl groups adopt specific orientations (either axial or equatorial). This defined spatial positioning of the hydroxyl groups is critical for molecular recognition. For example, the bioactivity of this compound is linked to its ability to interact with enzymes like NADPH-dependent tetralin reductases. The precise orientation of the hydroxyl groups allows for specific hydrogen bonding and other non-covalent interactions within the enzyme's active site, similar to how docking poses of related substrates are analyzed to understand binding affinity. rsc.org Any change in stereochemistry (e.g., to a trans configuration) would alter this 3D arrangement, potentially leading to a significant change or loss of biological activity due to a poorer fit with the molecular target.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for understanding the structure and properties of molecules like cis-(-)-2,4,8-trihydroxy-1-tetralone at an atomic level.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are widely used to predict various molecular properties. americanlaboratory.com A key application is the calculation of theoretical ECD spectra for different stereoisomers. hebmu.edu.cn As mentioned previously, comparing these calculated spectra with experimental data is a cornerstone of modern absolute configuration assignment. hebmu.edu.cnamericanlaboratory.com Beyond spectroscopy, DFT calculations can also predict physicochemical properties such as the acidity (pKa) of the different hydroxyl groups and dipole moments, which influence the molecule's polarity and solubility.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of the molecule over time. These simulations can provide insights into the conformational flexibility of the tetralone ring and study how the molecule interacts with its environment, such as solvent molecules (e.g., water vs. organic solvents). In the context of molecular recognition, MD simulations can be combined with molecular docking to explore how cis-(-)-2,4,8-trihydroxy-1-tetralone binds to an enzyme's active site, revealing the stability of the interaction and the key residues involved in the binding process. rsc.org

| Computational Method | Application for cis-(-)-2,4,8-Trihydroxy-1-tetralone |

| Density Functional Theory (DFT) | Prediction of ECD spectra for absolute configuration assignment. hebmu.edu.cnamericanlaboratory.com Calculation of physicochemical properties (e.g., pKa, dipole moment). |

| Molecular Dynamics (MD) | Analysis of conformational flexibility and stability. Simulation of solvation effects. Modeling of molecule-enzyme binding and interactions. rsc.org |

Mechanistic Investigations of Biological Activities of 2,4,8 Trihydroxy 1 Tetralone and Its Derivatives

Antioxidant Activity and Redox Mechanisms

The antioxidant potential of cis-(-)-2,4,8-Trihydroxy-1-tetralone is a focal point of its bioactivity profile. Its efficacy is rooted in several interconnected redox mechanisms, from direct interaction with reactive molecules to influencing cellular defense systems.

Direct Scavenging of Reactive Oxygen Species

The core of cis-(-)-2,4,8-Trihydroxy-1-tetralone's antioxidant action lies in its ability to directly neutralize reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can inflict oxidative damage on vital cellular components, including lipids, proteins, and DNA. The chemical structure of this tetralone, featuring multiple hydroxyl groups on its aromatic and alicyclic rings, is critical to its function as a free radical scavenger.

These hydroxyl groups can donate a hydrogen atom to a free radical, stabilizing the radical and quenching its reactivity. This process is a fundamental mechanism for many phenolic antioxidants. The resulting tetralone radical is significantly less reactive due to the delocalization of the unpaired electron across the aromatic system, which prevents the propagation of radical chain reactions.

In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are commonly employed to quantify this activity. In this test, the antioxidant compound reduces the stable DPPH radical, a process that can be monitored spectrophotometrically. While specific IC₅₀ values (the concentration required to scavenge 50% of radicals) for cis-(-)-2,4,8-Trihydroxy-1-tetralone are not extensively documented in publicly available literature, the broader class of polyhydroxylated tetralones and related phenolic compounds consistently demonstrate potent radical scavenging capabilities in such assays. nih.gov

Inhibition of Lipid Peroxidation Pathways

Lipid peroxidation is a destructive chain reaction initiated by ROS, leading to the degradation of lipids within cellular membranes and the formation of harmful secondary products like malondialdehyde and 4-hydroxynonenal. This process compromises membrane integrity and function, contributing to cellular injury.

Antioxidants like cis-(-)-2,4,8-Trihydroxy-1-tetralone can interrupt this cascade through two primary mechanisms:

Initiation Prevention: By scavenging the initial ROS (e.g., hydroxyl radicals) that attack polyunsaturated fatty acids, the compound can prevent the peroxidation process from starting.

Propagation Interruption: The tetralone can donate a hydrogen atom to lipid peroxyl radicals (LOO•), which are key intermediates in the chain reaction. This converts the peroxyl radical into a more stable lipid hydroperoxide (LOOH) and terminates the chain, thereby protecting adjacent fatty acids from oxidation.

The phenolic nature of the compound is crucial for this activity, as it allows for the donation of hydrogen atoms to break the peroxidation chain.

Modulation of Cellular Oxidative Stress Responses

Beyond direct chemical interactions, sophisticated antioxidants can influence the cell's own defense mechanisms against oxidative stress. A key pathway in this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a suite of antioxidant and detoxifying enzymes, collectively known as the antioxidant response element (ARE).

While direct studies linking cis-(-)-2,4,8-Trihydroxy-1-tetralone to the Nrf2 pathway are limited, it is a known mechanism for many natural phenolic compounds. By potentially modulating upstream signaling kinases, this tetralone could promote the activation of Nrf2. This would lead to an increased synthesis of protective enzymes such as:

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

Glutathione (B108866) Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides, utilizing glutathione as a reducing substrate.

By upregulating these endogenous antioxidant defenses, the compound could provide a more sustained and potent protection against cellular oxidative damage than direct scavenging alone. researchgate.net

Antimicrobial Efficacy and Modes of Action

Tetralone derivatives are recognized for a broad spectrum of antimicrobial activities. nih.gov The specific mechanisms for cis-(-)-2,4,8-Trihydroxy-1-tetralone are under investigation, but research on related compounds provides insight into its potential modes of action against pathogenic bacteria and fungi.

Antibacterial Spectrum and Growth Inhibition

Research has indicated that tetralone compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain synthetic tetralone derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL. nih.gov

Potential mechanisms for antibacterial action include:

Membrane Disruption: The lipophilic nature of the tetralone core allows it to intercalate into the bacterial cell membrane, disrupting its structure and increasing its permeability. This can lead to the leakage of essential intracellular components and dissipation of the proton motive force, ultimately causing cell death.

Enzyme Inhibition: The hydroxyl groups and ketone functionality can interact with bacterial enzymes, such as those involved in cell wall synthesis or nucleic acid replication, inhibiting their function. For example, some flavonoids, which share structural similarities, are known to inhibit bacterial DNA gyrase and topoisomerase. nih.gov

Efflux Pump Inhibition: Some related natural tetralones have demonstrated the ability to inhibit ATP-dependent efflux pumps in multidrug-resistant bacteria, such as Escherichia coli. nih.gov By blocking these pumps, the compound can restore or enhance the efficacy of other antibiotics that would otherwise be expelled from the cell.

The table below presents hypothetical MIC data for cis-(-)-2,4,8-Trihydroxy-1-tetralone to illustrate how its antibacterial spectrum would be characterized.

| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | Data not available |

| Escherichia coli | Negative | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available |

| Bacillus subtilis | Positive | Data not available |

Antifungal Effects on Pathogenic Microorganisms

The antifungal properties of tetralones have also been noted. nih.gov Similar to their antibacterial action, the proposed mechanisms against fungi often revolve around the disruption of cellular integrity and key metabolic processes.

Potential antifungal modes of action include:

Cell Membrane Disruption: The primary target in fungi is often the cell membrane. The tetralone may interfere with the synthesis of ergosterol, a crucial component of the fungal membrane, or bind directly to it, leading to increased membrane permeability, leakage of cytoplasmic contents, and fungal cell death.

Inhibition of Fungal Enzymes: The compound can inhibit essential fungal enzymes. For example, some natural products interfere with enzymes in the glucan synthesis pathway, which is vital for maintaining the structure of the fungal cell wall.

The table below illustrates the type of data used to characterize the antifungal spectrum of a compound like cis-(-)-2,4,8-Trihydroxy-1-tetralone against common pathogenic fungi.

| Fungal Species | Pathogen Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Candida albicans | Yeast | Data not available |

| Aspergillus fumigatus | Mold | Data not available |

| Cryptococcus neoformans | Yeast | Data not available |

Anti-Inflammatory Research and Immune Modulation

The anti-inflammatory and immunomodulatory potential of tetralone derivatives, including cis-(-)-2,4,8-Trihydroxy-1-tetralone, has been a subject of scientific investigation. Research has focused on their ability to interact with key components of the inflammatory cascade, particularly those involving macrophages and the cytokine Macrophage Migration Inhibitory Factor (MIF).

Inhibition of Key Inflammatory Enzymes and Mediators

Research into tetralone derivatives has demonstrated their capacity to suppress the production of crucial pro-inflammatory mediators. nih.govnih.gov Studies on certain E-2-arylmethylene-1-tetralones, a related class of compounds, have shown a marked inhibition of key cytokines involved in the inflammatory response. nih.govnih.gov Specifically, selected compounds from this class significantly inhibited the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the chemokine CCL-2. nih.govnih.gov TNF-α and IL-6 are pivotal cytokines that drive a wide range of inflammatory processes, while CCL-2 is a potent chemoattractant for monocytes and other immune cells. The inhibition of these mediators suggests that tetralone compounds can interfere with the signaling pathways that perpetuate inflammation. nih.gov

Attenuation of Macrophage Activation

Macrophages are critical players in the initiation and resolution of inflammation. When activated, they release a variety of pro-inflammatory substances, including reactive oxygen species (ROS) and nitric oxide (via nitrites). nih.govnih.gov Investigations have revealed that certain tetralone derivatives can effectively reduce inflammatory macrophage activation. nih.govnih.gov This attenuating effect is characterized by a significant inhibition of both ROS and nitrite (B80452) production by activated macrophages. nih.govnih.gov Furthermore, these compounds were found to inhibit the activation of NF-κB, a key transcription factor that governs the expression of many pro-inflammatory genes. nih.govnih.gov This suggests that the anti-inflammatory action of these tetralones is, at least in part, due to their ability to regulate macrophage function and prevent the excessive release of inflammatory agents. nih.gov

Table 1: Effect of Selected Tetralone Derivatives on Macrophage-Derived Inflammatory Mediators

| Compound Class | Effect on Macrophage Activation | Specific Mediators Inhibited | Associated Pathway Inhibition | Source |

|---|---|---|---|---|

| E-2-arylmethylene-1-tetralones | Reduced inflammatory activation | ROS, Nitrite, TNF-α, IL-6, CCL-2 | NF-κB | nih.govnih.gov |

Mechanism of Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Macrophage Migration Inhibitory Factor (MIF) is a unique pro-inflammatory cytokine that also possesses enzymatic tautomerase activity, which is linked to its biological functions. nih.govnih.gov Small molecule inhibitors that block this enzymatic activity have been shown to prevent MIF's pro-inflammatory effects. nih.gov Research demonstrates that E-2-arylmethylene-1-tetralone derivatives can act as inhibitors of MIF's tautomerase function. nih.govnih.gov Mechanistic studies suggest that these tetralone compounds efficiently bind to the active site of the MIF enzyme. nih.gov This binding inhibits the protein's tautomeric activity, which involves both enolase and ketolase functions. nih.gov By targeting and inhibiting this enzymatic site, tetralone derivatives interfere with the broader pro-inflammatory and immunoregulatory roles of MIF. nih.govnih.gov

Antiproliferative and Anticancer Research

The potential of tetralone-based structures as anticancer agents has been explored, focusing on their ability to halt the growth of cancer cells and trigger programmed cell death.

Inhibition of Cancer Cell Line Proliferation

While cis-(-)-2,4,8-Trihydroxy-1-tetralone has been noted for its potential antitumor properties, specific, publicly available data on its inhibitory concentrations (IC₅₀) against various cancer cell lines is limited in the current scientific literature. However, the broader class of tetralone derivatives and related compounds has been evaluated for antiproliferative effects. For example, other novel compounds have been tested against a range of human cancer cell lines, including those from breast, pancreatic, and colorectal cancers, with varying degrees of success. nih.govdovepress.com These studies typically utilize assays like the MTT or sulforhodamine B (SRB) colorimetric assays to determine the concentration at which the compound inhibits cell growth by 50%. nih.govplos.org Such research establishes a basis for the investigation of tetralones as potential antiproliferative agents.

Induction of Apoptosis in Neoplastic Cells

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells, and many therapeutic strategies aim to reactivate it. The induction of apoptosis is characterized by morphological changes like cell shrinkage and DNA fragmentation, and the activation of specific molecular pathways. nih.gov A key family of proteins that executes apoptosis is the caspases, which are divided into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). brieflands.com

While direct studies detailing the apoptotic mechanisms of cis-(-)-2,4,8-Trihydroxy-1-tetralone are not extensively available, research on other novel anticancer compounds demonstrates common pathways of apoptosis induction in cancer cells. These mechanisms often involve:

Activation of Caspase Cascades : Treatment of cancer cells with cytotoxic agents frequently leads to the activation of initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which in turn activate executioner caspase-3. plos.org

Regulation of Bcl-2 Family Proteins : The intrinsic, or mitochondrial, pathway of apoptosis is heavily regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. nih.gov

Table 2: Common Mechanisms of Apoptosis Induction by Anticancer Compounds

| Apoptotic Event | Description | Key Proteins Involved | Source |

|---|---|---|---|

| Caspase Activation | Sequential activation of proteases that dismantle the cell. | Caspase-3, Caspase-7, Caspase-8, Caspase-9 | brieflands.com |

| Mitochondrial Pathway Regulation | Changes in mitochondrial membrane potential and release of pro-apoptotic factors. | Bcl-2, Bax, Cytochrome c | nih.gov |

| DNA Fragmentation | Cleavage of nuclear DNA, a hallmark of late-stage apoptosis. | Caspase-Activated DNase (CAD) | nih.gov |

Cell Cycle Progression Modulation

The regulation of the cell cycle is a critical process for normal cell growth and proliferation, and its dysregulation is a hallmark of cancer. frontiersin.org Cell cycle checkpoints are control mechanisms that ensure the fidelity of cell division, and inducing cell cycle arrest is a key strategy for cancer therapy. frontiersin.orgyoutube.com Elevated levels of reactive oxygen species (ROS) can damage cellular components like DNA, leading to cell cycle arrest and apoptosis. frontiersin.org

Chalcone (B49325) derivatives, for instance, have been shown to suppress cancer cell viability by inducing cell cycle arrest at the G2/M phase and triggering apoptosis, processes linked to ROS generation. mdpi.com This arrest can be mediated by changes in the levels of DNA damage markers and cell cycle regulatory proteins. mdpi.com For example, the chalcone derivative 1C has been observed to induce DNA damage and modulate the activity of proteins such as p21, PCNA, and the phosphorylation of Rb and Bad proteins. mdpi.com The retinoblastoma protein (Rb) is a tumor suppressor, and reducing its phosphorylation enhances its activity against the E2F transcription factor, which promotes cell cycle progression. mdpi.com Proliferating cell nuclear antigen (PCNA) is another key factor involved in cell cycle regulation and DNA damage repair. mdpi.com

In the context of fungal pathogens, cell cycle regulation is also a crucial aspect of their virulence and interaction with host plants. nih.gov

Phytotoxic Activity and Plant-Pathogen Interactions

Fungal pathogens employ a variety of virulence factors to infect and colonize host plants, leading to significant agricultural and economic losses. nih.gov These factors include effectors, mycotoxins, cell wall degrading enzymes, and organic acids, which vary depending on the pathogen's infection strategy. nih.gov Necrotrophic fungi harm plant tissues with toxic secretions, while biotrophic fungi manipulate the host's metabolism without causing immediate cell death. nih.gov

Melanin (B1238610), a pigment produced by many fungi, plays a role in their virulence. The 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway is a key process in many ascomycete fungi. nih.gov An intermediate in this pathway, scytalone (B1230633), is produced by fungi like Phaeoacremonium aleophilum and Raffaelea quercivora. nih.gov While scytalone itself has shown weak phytotoxic activity, such as inhibiting lettuce root growth and causing leaf necrosis on plane trees, its role in the larger context of fungal virulence is significant. nih.gov Disruption of the scytalone dehydratase gene in Ascochyta lentis, a pathogen of lentils, alters melanin production but does not necessarily change the virulence profile. nih.gov This suggests a complex relationship between melanin biosynthesis and pathogenicity.

Certain tetralone derivatives have been identified as phytotoxins. For example, 4,8-dihydroxy-1-tetralone (4,8-DHT), isolated from the exocarp of Carya cathayensis, has demonstrated significant phytotoxicity. nih.gov Studies have shown that 4,8-DHT can inhibit the germination and seedling growth of various plant species, including lettuce, cucumber, onion, and wheat, with the effects being selective based on the plant species and the concentration of the compound. nih.gov For instance, a 0.6 mM concentration of 4,8-DHT significantly depressed the germination vigor of lettuce and wheat and reduced the germination rate of lettuce and cucumber. nih.gov

Similarly, cis-(-)-2,4,8-Trihydroxy-1-tetralone has been identified as having phytotoxic effects, inhibiting root growth and seed germination in lentil plants. The phytotoxic properties of these compounds suggest their potential for development as natural herbicides or for studying plant-pathogen interactions.

Enzyme Inhibitory Profiling and Target Identification

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.gov

While direct studies on the alpha-glucosidase inhibitory activity of cis-(-)-2,4,8-Trihydroxy-1-tetralone are not extensively detailed in the provided results, the broader class of phenolic compounds, including flavonoids and their glycosides, are known to be effective alpha-glucosidase inhibitors. nih.gov The inhibitory mechanism often involves interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the active site residues of the enzyme, which can include amino acids like aspartic acid, histidine, tryptophan, and phenylalanine. nih.gov For example, graecumoside A forms hydrogen bonds with Asp404, Asp518, Asp616, and His674 of alpha-glucosidase. nih.gov

The following table summarizes the types of inhibition and their effects on key enzyme kinetic parameters, which is relevant for understanding how inhibitors like tetralone derivatives might interact with enzymes such as alpha-glucosidase.

| Inhibition Type | Effect on Vmax | Effect on Km | Description |

| Competitive | Unchanged | Increases | Inhibitor binds to the active site, competing with the substrate. Can be overcome by increasing substrate concentration. youtube.com |

| Non-competitive | Decreases | Unchanged | Inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of substrate binding. youtube.comyoutube.com |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release. youtube.com |

| Mixed | Decreases | Varies | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. nih.gov |

The biological activity of cis-(-)-2,4,8-Trihydroxy-1-tetralone and its derivatives extends to other enzymatic targets. The hydroxyl groups of the molecule are key to its interactions with enzymes.

One notable target is NADPH-dependent tetralin reductases in the fungus Magnaporthe grisea. These enzymes are involved in the melanin biosynthesis pathway.

Furthermore, melanin precursors have been shown to inhibit lipoxygenase , an enzyme involved in the peroxidation of arachidonic acid. nih.gov Specifically, 5,6-dihydroxyindole (B162784) (DHI), a melanin precursor, was found to be a potent inhibitor of 15-lipoxygenase, with a concentration-dependent effect. nih.gov The proposed mechanism involves the inactivation of the enzyme by reactive species, such as hydrogen peroxide, generated during the autoxidation of DHI. nih.gov

The investigation of enzyme inhibition by these compounds can lead to the discovery of new therapeutic agents and substances for agricultural applications. nih.gov

Molecular Interaction Studies with Biological Macromolecules

Following a comprehensive review of available scientific literature, specific molecular interaction studies detailing the binding of cis-(-)-2,4,8-Trihydroxy-1-tetralone with biological macromolecules are not extensively reported. While the compound's biological activities suggest interactions with enzymatic targets, detailed research findings from molecular docking, X-ray crystallography, or comprehensive enzyme kinetic studies that would provide specific binding affinities, interaction sites, and conformational changes are not publicly available at this time.

General information suggests that the biological activity of cis-(-)-2,4,8-Trihydroxy-1-tetralone is associated with its hydroxyl groups, which can form hydrogen bonds with amino acid residues in the active sites of enzymes. The stereochemistry of the compound is also considered crucial for its biological function, indicating that a specific orientation is necessary for effective binding to its molecular targets. One area of interest is its interaction with NADPH-dependent tetralin reductases, which are involved in its biosynthesis. smolecule.com However, beyond this general implication, the precise nature of these interactions at a molecular level has not been elucidated in the available literature.

Similarly, detailed molecular interaction studies for derivatives of 2,4,8-Trihydroxy-1-tetralone (B1221871) are not sufficiently available to provide the specific data required for this section. Without access to studies that have performed and published molecular modeling or biophysical analyses, it is not possible to generate data tables on binding energies, key interacting residues, or inhibition constants.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested due to the current lack of specific molecular interaction data for cis-(-)-2,4,8-Trihydroxy-1-tetralone and its derivatives in the public domain.

Structure Activity Relationships Sar and Rational Design of 2,4,8 Trihydroxy 1 Tetralone Analogues

Elucidation of Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as the three-dimensional arrangement of atoms can significantly affect how a compound interacts with its biological target. mdpi.com In the case of 2,4,8-trihydroxy-1-tetralone (B1221871), the molecule possesses two stereocenters, leading to the possibility of four stereoisomers. The natural product, cis-(-)-2,4,8-trihydroxy-1-tetralone, has a specific stereochemical configuration that is critical to its biological function. smolecule.com

Research has demonstrated that different stereoisomers of a compound can exhibit vastly different biological activities. mdpi.com For instance, in the context of melanin (B1238610) biosynthesis in fungi, the specific stereoisomer (+)-scytalone is a key intermediate. nih.gov This highlights that the enzymatic pathways involved are highly stereoselective. Although detailed studies specifically comparing the biological activities of all four stereoisomers of 2,4,8-trihydroxy-1-tetralone are not extensively documented in the provided results, the general principles of stereochemistry in drug action suggest that the cis-(-)- configuration is likely optimal for its natural biological role. mdpi.comsmolecule.com The precise orientation of the hydroxyl groups and the conformation of the fused ring system are expected to be key determinants of its interaction with target proteins. mdpi.com

The synthesis of different stereoisomers, such as the cis-(+)- and trans-isomers, allows for a direct comparison of their biological effects. nih.govresearchgate.net Such studies are essential to confirm the importance of the natural cis-(-)- configuration and to understand the structural requirements for activity.

Comparative Analysis of Polyhydroxylated Tetralone Derivatives and Related Scaffolds

The tetralone scaffold is a common motif in a variety of natural and synthetic compounds with a broad range of biological activities, including antibacterial, antitumor, and effects on the central nervous system. nih.govresearchgate.netresearchgate.net The number and position of hydroxyl groups on the tetralone ring system are critical determinants of their biological effects.

A comparative analysis of various polyhydroxylated tetralone derivatives reveals important structure-activity relationships. For example, scytalone (B1230633), a 3,6,8-trihydroxy-1-tetralone, is a well-known intermediate in fungal melanin biosynthesis. wikipedia.orgbioaustralis.com Another related compound, 4,8-dihydroxy-1-tetralone (4,8-DHT), isolated from Carya cathayensis, has demonstrated significant phytotoxic activity. nih.gov The differing hydroxylation patterns between these compounds and cis-(-)-2,4,8-trihydroxy-1-tetralone likely account for their distinct biological activities.

The following table provides a comparative overview of the biological activities of selected polyhydroxylated tetralone derivatives.

| Compound Name | Structure | Key Biological Activities |

| cis-(-)-2,4,8-Trihydroxy-1-tetralone | Antioxidant and antimicrobial properties. smolecule.com | |

| Scytalone | Intermediate in fungal melanin biosynthesis. wikipedia.orgbioaustralis.com | |

| 4,8-Dihydroxy-1-tetralone (4,8-DHT) | Phytotoxic activity. nih.gov |

The analysis of these and other derivatives, such as those with substitutions at the C6 position, has shown that specific structural modifications can lead to potent and selective inhibitors of enzymes like monoamine oxidase (MAO). nih.gov This underscores the importance of the substitution pattern on the tetralone core for modulating biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target. d-nb.infonih.govnih.gov This approach is particularly useful when the three-dimensional structure of the target is unknown, as it relies on the structures of known active ligands. nih.gov

For 2,4,8-trihydroxy-1-tetralone and its analogues, pharmacophore models can be developed based on a set of structurally diverse compounds with known biological activity. ijper.org These models can then be used as 3D queries to screen large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active. d-nb.info

A hypothetical pharmacophore model for a tetralone derivative might include:

A hydrogen bond acceptor feature corresponding to the ketone oxygen at position 1.

Multiple hydrogen bond donor features from the hydroxyl groups.

A hydrophobic feature associated with the non-polar portion of the cyclohexane (B81311) ring.

An aromatic feature representing the benzene (B151609) ring.

By understanding the key pharmacophoric features, medicinal chemists can rationally design new analogues of 2,4,8-trihydroxy-1-tetralone with enhanced activity. mdpi.com This ligand-based drug design approach allows for the exploration of novel chemical space and the identification of compounds with improved drug-like properties.

Receptor-Based Docking and Molecular Dynamics Simulations for Binding Interactions

When the three-dimensional structure of the biological target is available, receptor-based computational methods such as molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding interactions between a ligand and its receptor. brieflands.com These techniques are instrumental in understanding the molecular basis of a compound's activity and in guiding the design of more potent and selective inhibitors. nih.govnih.gov

Molecular docking studies can predict the preferred binding orientation of cis-(-)-2,4,8-trihydroxy-1-tetralone within the active site of its target protein. mdpi.com These studies can reveal specific hydrogen bonding interactions between the hydroxyl groups of the ligand and amino acid residues in the receptor, as well as hydrophobic and aromatic interactions. mdpi.com For example, the hydroxyl groups at positions 2, 4, and 8 could form a network of hydrogen bonds that anchor the molecule in the binding pocket.

Emerging Applications and Translational Research Prospects

Development of Novel Lead Compounds for Medicinal Chemistry

The search for novel lead compounds is a cornerstone of medicinal chemistry, providing the starting points for the development of new drugs. technologynetworks.com A "lead" is a compound that demonstrates a desired biological or pharmacological activity and serves as the basis for optimization into a clinical candidate. technologynetworks.com The tetralone scaffold, a key feature of cis-(-)-2,4,8-Trihydroxy-1-tetralone, is integral to many synthetic compounds and natural products with therapeutic potential. researchgate.net

Substituted tetralones are recognized for their reactivity and suitability as starting materials for a wide array of therapeutically functional molecules, including antibiotics, antidepressants, and compounds with antitumor activity. researchgate.net Research into cis-(-)-2,4,8-Trihydroxy-1-tetralone has highlighted its potential antioxidant and antimicrobial properties, making it a candidate for further investigation in medicinal chemistry. smolecule.com Moreover, derivatives of this compound have been instrumental in the synthesis of established pharmaceuticals, such as the antidepressant sertraline hydrochloride, underscoring the value of the tetralone core structure in drug design. smolecule.com The inherent biological activities of this natural product, combined with the proven track record of its structural class, mark cis-(-)-2,4,8-Trihydroxy-1-tetralone as a promising scaffold for future drug discovery efforts.

Table 1: Medicinal Chemistry Relevance of the Tetralone Scaffold

| Feature | Description | Reference |

|---|---|---|

| Core Structure | α-tetralone | researchgate.net |

| Biological Activities | Antioxidant, Antimicrobial | smolecule.com |

| Therapeutic Areas | Antidepressants, Antibiotics, Anticancer | researchgate.netsmolecule.com |

| Role | Lead Compound, Synthetic Precursor | technologynetworks.comresearchgate.net |

Utility as Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, which focuses on the selective production of a specific stereoisomer, is of paramount importance in the pharmaceutical industry, as the chirality of a molecule can dramatically influence its biological activity. Chiral building blocks—enantiomerically pure compounds used as starting materials—are essential for the efficient construction of complex, stereochemically defined molecules.

cis-(-)-2,4,8-Trihydroxy-1-tetralone, as a naturally occurring chiral molecule, is a valuable building block for synthesizing complex organic structures. smolecule.com Its defined stereochemistry can be transferred to new, more complex molecules, guiding the formation of desired stereocenters. nih.govnih.gov Research has demonstrated that derivatives of 2,4,8-trihydroxy-1-tetralone (B1221871) can be utilized in microbial reduction processes to generate optically active tetralins. These tetralins are themselves valuable intermediates in various asymmetric syntheses, showcasing the compound's role in creating other useful chiral molecules. smolecule.com The application of this tetralone as a chiral precursor leverages its inherent stereochemistry to achieve high levels of control in the synthesis of new chemical entities.

Tools for Investigating Fungal Metabolic Pathways

Understanding the intricate metabolic pathways within fungi is crucial for both fundamental biology and biotechnology, including the development of novel antifungals and the engineering of fungi for industrial applications. nih.gov cis-(-)-2,4,8-Trihydroxy-1-tetralone, a natural product found in fungal species such as Talaromyces diversus and Aspergillus diversus, serves as a valuable tool in these investigations. smolecule.com

Its presence in fungal metabolic cycles provides a chemical marker to probe enzymatic functions and pathway regulation. For instance, the compound is implicated in the activity of NADPH-dependent tetrahydroxynaphthalene reductase in Magnaporthe grisea, suggesting its involvement in fungal natural product biosynthesis. smolecule.com This is particularly relevant to the study of dihydroxynaphthalene (DHN)-melanin biosynthesis, a key pathway for fungal survival and virulence. This pathway involves several tetralone-like intermediates, such as scytalone (B1230633) and vermelone. nih.govresearchgate.net By studying the formation and conversion of cis-(-)-2,4,8-Trihydroxy-1-tetralone and related compounds, researchers can elucidate the function of specific enzymes and regulatory genes, contributing to a more comprehensive map of fungal metabolism. nih.govresearchgate.net

Table 2: Role of Tetralones in Fungal Melanin (B1238610) Biosynthesis

| Compound | Role in Pathway | Organism Example | Reference |

|---|---|---|---|

| 1,3,6,8-Tetrahydroxynaphthalene | Precursor | Colletotrichum lagenarium | researchgate.net |

| Scytalone | Intermediate | Verticillium dahliae | nih.gov |

| 1,3,8-Trihydroxynaphthalene | Intermediate | Verticillium dahliae | nih.gov |

| Vermelone | Intermediate | Colletotrichum lagenarium | researchgate.net |

Potential in Agricultural and Ecological Applications

The search for new, effective, and ecologically sound agricultural treatments has led researchers to explore natural products. Phytotoxins produced by fungi, for example, are being investigated for their potential as bioherbicides. mdpi.com cis-(-)-2,4,8-Trihydroxy-1-tetralone and its stereoisomers are part of a family of naphthalenone pentaketides that exhibit significant biological activity relevant to agriculture. researchgate.net

The enantiomer, (-)-regiolone, has been identified as a phytotoxic phenol produced by Discula sp., the fungus responsible for dogwood anthracnose. medchemexpress.com Another related compound, isosclerone, is produced by the plant pathogen Botrytis cinerea. researchgate.net Interestingly, the specialist pathogen Botrytis fabae, which is more virulent on faba beans, produces regiolone instead of isosclerone, suggesting that the specific stereochemistry of these compounds may play a role in host-pathogen interactions and virulence. mdpi.comresearchgate.net Furthermore, a related metabolite, trans-3,4-dihydro-3,4,8-trihydroxy-1(2H)-napthalenone, isolated from the rice blast fungus Pyricularia oryzae, has been shown to inhibit the growth of rice seedlings. researchgate.net These findings highlight the potential of cis-(-)-2,4,8-Trihydroxy-1-tetralone and its isomers as lead compounds for developing new fungicides or bioherbicides, as well as tools for studying the chemical ecology of plant-pathogen interactions.

Q & A

Q. What are the established synthetic routes for cis-(-)-2,4,8-Trihydroxy-1-tetralone, and how do stereochemical outcomes vary with different enzymatic systems?

Methodological Answer: The enantioselective synthesis of cis-(-)-2,4,8-Trihydroxy-1-tetralone is achieved via enzymatic reduction using NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) from Magnaporthe grisea. This system reduces hydroxynaphthoquinones to yield the cis-(-) enantiomer with high stereochemical fidelity. Key steps include: